N,N'-(Thiene-3,4-diyl)dibenzamide
Description
N,N'-(Thiene-3,4-diyl)dibenzamide is a benzamide derivative featuring a thiophene ring as the central scaffold, with two benzamide groups attached at the 3- and 4-positions. Thiophene, a sulfur-containing heterocycle, imparts unique electronic and structural properties due to its aromaticity and conjugation, which can enhance intermolecular interactions and stability. Such compounds are typically synthesized via condensation reactions between amines and benzoyl derivatives, followed by characterization using spectroscopic, crystallographic, and thermal methods .
Properties
CAS No. |
90069-84-4 |
|---|---|
Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(4-benzamidothiophen-3-yl)benzamide |
InChI |
InChI=1S/C18H14N2O2S/c21-17(13-7-3-1-4-8-13)19-15-11-23-12-16(15)20-18(22)14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22) |
InChI Key |
YVBFMSTWZJVWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CSC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Thiene-3,4-diyl)dibenzamide typically involves the condensation of thiene derivatives with benzamide. One common method involves the use of a catalyst such as tris(hydrogensulfato)boron under solvent-free conditions at elevated temperatures (around 100°C). This method is efficient and environmentally friendly, providing high yields and clean reactions .
Industrial Production Methods: Industrial production of N,N’-(Thiene-3,4-diyl)dibenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance
Comparison with Similar Compounds
N,N-(Ethane-1,1-diyl)dibenzamide
- Structural Features : Ethane bridge (C–C single bond) connecting two benzamide groups.
- Synthesis: Not explicitly detailed in the evidence, but analogous compounds often form via amine-benzoyl chloride condensation.
- Crystallographic Data : The crystal structure (space group, bond lengths) reveals planar amide groups (C=O bond: ~1.23 Å) and intermolecular hydrogen bonding (N–H···O), contributing to packing stability .
- Thermal Stability : Likely lower than thiophene-linked derivatives due to reduced aromatic stabilization.
N,N’-(Propane-1,2-diyldicarbamothioyl)dibenzamide
- Structural Features : Propane linker with carbamothioyl (–NH–C(=S)–NH–) groups instead of amides.
- Synthesis: Reaction of 1,2-diaminopropane with benzoyl isothiocyanate in anhydrous acetone, yielding a yellow precipitate .
- Characterization :
- Applications: Potential bioactivity and utility as a synthetic building block.
Aromatic and Heterocyclic Derivatives
N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b)
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Structural Features : Benzothiazole (sulfur and nitrogen heterocycle) linked to dimethoxybenzamide.
- Electronic Properties : The electron-withdrawing benzothiazole may reduce electron density on the amide compared to thiophene-linked derivatives.
- Applications : Likely explored for biological activity due to benzothiazole’s pharmacological relevance .
Simplified Benzamide Derivatives
2-Chloro-N,N-dimethylbenzamide
- Structural Features : Chloro and dimethyl substituents on the benzamide.
- Properties: Increased lipophilicity vs.
Comparative Data Table
Key Findings and Implications
- Linker Impact : Thiophene’s aromaticity likely enhances thermal stability and electronic conjugation compared to aliphatic linkers (e.g., ethane, propane).
- Functional Groups : Carbamothioyl (–C(=S)–NH–) and hydrazide (–NH–NH₂) groups introduce distinct reactivity and hydrogen-bonding capabilities vs. traditional amides.
- Synthetic Complexity : Multi-step syntheses (e.g., benzimidazole derivatives ) may limit scalability, whereas one-pot reactions (e.g., propane-linked compound ) offer efficiency.
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